molecular formula C10H14N2O B8328840 3-Anilinobutanamide

3-Anilinobutanamide

Cat. No.: B8328840
M. Wt: 178.23 g/mol
InChI Key: IJNBFMZSPCADQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Anilinobutanamide is a substituted amide compound characterized by a four-carbon butanamide backbone with an anilino group (phenylamine) attached at the 3-position.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

3-anilinobutanamide

InChI

InChI=1S/C10H14N2O/c1-8(7-10(11)13)12-9-5-3-2-4-6-9/h2-6,8,12H,7H2,1H3,(H2,11,13)

InChI Key

IJNBFMZSPCADQS-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)N)NC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

4-Aminobenzamide

  • Structure: A benzamide derivative with an amino group at the para position of the benzene ring.
  • Key Differences: Lacks the butanamide backbone and the anilino group at position 3.
  • Applications: Used as a substrate analogue in enzymatic studies, particularly in probing aminotransferase activity .

3-Oxo-2-Phenylbutanamide

  • Structure : Features a ketone group at position 3 and a phenyl group at position 2 of the butanamide chain.
  • Key Differences: The oxo group introduces distinct electronic effects, enhancing reactivity in condensation reactions (e.g., amphetamine precursor synthesis) compared to the anilino group in this compound .

Substituted Anilino Halobenzamides

  • Structure: Benzamide derivatives with halogen substituents on the aromatic ring and an anilino group.
  • Key Differences: Halogenation alters electronic properties and steric hindrance, impacting binding affinity in receptor studies.

Physicochemical and Regulatory Profiles

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Regulatory/Application Notes References
This compound C₁₀H₁₂N₂O 176.22 Amide, Anilino Research applications (inferred)
4-Aminobenzamide C₇H₈N₂O 136.15 Amide, Amino Biochemical substrate analogue
3-Oxo-2-Phenylbutanamide C₁₀H₁₁NO₂ 177.20 Amide, Ketone, Phenyl Amphetamine synthesis precursor
Substituted Anilino Halobenzamide Varies Varies Amide, Halogen, Anilino Regulated industrial uses

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